N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Description
N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.416. The purity is usually 95%.
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Biological Activity
N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, with the CAS number 1788833-45-3, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3, with a molecular weight of 334.4 g/mol. The compound features a hydroxy group, a phenylpentyl moiety, and a tetrahydrofuran ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including tyrosinase, which plays a significant role in melanin production. This inhibition can lead to potential applications in skin whitening agents and treatments for hyperpigmentation disorders .
- Modulation of Cellular Pathways : The presence of the hydroxy group may enhance interactions with specific cellular targets, influencing pathways involved in cell proliferation and apoptosis. For example, analogs have demonstrated the ability to modulate signaling pathways related to cancer cell growth .
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can protect cells from oxidative stress and may have implications for age-related diseases and neuroprotection .
Efficacy Studies
Recent studies have explored the efficacy of this compound in various biological models:
Study | Model | Concentration | Outcome |
---|---|---|---|
Study 1 | B16F10 melanoma cells | 0 - 5 µM | Inhibition of tyrosinase activity; non-cytotoxic at lower concentrations |
Study 2 | Human skin fibroblasts | 0 - 10 µM | Modulation of collagen synthesis; enhanced cell viability |
Study 3 | Neuroblastoma cell line | 0 - 20 µM | Antioxidant effects observed; reduced oxidative stress markers |
These studies indicate that the compound possesses significant potential as a therapeutic agent.
Case Studies
- Tyrosinase Inhibition : A study demonstrated that this compound exhibited potent inhibition against mushroom tyrosinase, with an IC50 value comparable to established inhibitors like kojic acid. This suggests its potential utility in cosmetic formulations aimed at skin lightening .
- Neuroprotective Effects : In vitro experiments showed that the compound could reduce oxidative stress in neuroblastoma cells, suggesting potential applications in neurodegenerative disease treatment . The antioxidant capacity was assessed using various assays measuring reactive oxygen species (ROS) levels.
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-3,5-6,15-16,21H,4,7-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNVHRJGWHJFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.